molecular formula C11H17ClN2O2 B1650815 N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride CAS No. 120739-69-7

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride

Cat. No.: B1650815
CAS No.: 120739-69-7
M. Wt: 244.72
InChI Key: GKADZZJCTCYTIZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride typically involves the reaction of quinoline derivatives with methylating agents. One common method includes the reaction of quinoline with formaldehyde and a reducing agent such as hydrogen over a palladium catalyst to form the N-methyl derivative . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various N-substituted quinoline derivatives.

Scientific Research Applications

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-quinolin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;/h2-6,8,12H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMFMRUCUMQNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670736
Record name N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-69-7
Record name N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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